Terminal Alkyne (C11) vs. Internal Alkyne (C7, C9) Isomers: Divergent Reactivity and Synthetic Accessibility
The target compound (CAS 71084-07-6) possesses a terminal alkyne at C11, whereas the closest constitutional isomers—2-(7-dodecynyloxy)tetrahydro-2H-pyran (CAS 16695-32-2) and 2-(9-dodecynyloxy)tetrahydro-2H-pyran (CAS 50816-21-2)—bear internal alkynes [1]. The terminal alkyne proton (pKa ≈ 25) permits quantitative deprotonation with strong bases (n-BuLi, NaNH2, EtMgBr) to generate nucleophilic acetylide intermediates, enabling alkylation, hydroxymethylation, and transition-metal-catalyzed cross-coupling reactions that are stereoelectronically inaccessible from internal alkynes without alkyne zipper isomerization . This terminal vs. internal distinction is absolute: no internal alkyne isomer can directly serve as an acetylide nucleophile.
| Evidence Dimension | Alkyne type and synthetic accessibility of acetylide anion |
|---|---|
| Target Compound Data | Terminal alkyne (C≡C-H at C11); directly deprotonatable; acetylide formation demonstrated with EtMgBr (Grodner 2006) and NaNH2/NH3 (Lee et al. 1988) |
| Comparator Or Baseline | 2-(7-Dodecynyloxy)tetrahydro-2H-pyran (CAS 16695-32-2): internal alkyne at C7, no acidic proton; 2-(9-Dodecynyloxy)tetrahydro-2H-pyran (CAS 50816-21-2): internal alkyne at C9, no acidic proton |
| Quantified Difference | Qualitative (binary): terminal alkyne enables acetylide chemistry; internal alkynes do not. No internal→terminal isomerization yield penalty required. |
| Conditions | Structural classification based on IUPAC nomenclature and SMILES comparison; synthetic reactivity validated in Grignard and alkynylation protocols (Grodner, Synth. Commun. 2006; Lee et al., J. Korean Chem. Soc. 1988) |
Why This Matters
For procurement decisions, this binary reactivity difference means that internal alkyne isomers cannot substitute for the target compound in any synthetic route requiring terminal acetylide chemistry, which includes the majority of documented pheromone syntheses using this scaffold.
- [1] Molbase. 2-(7-Dodecynyloxy)tetrahydro-2H-pyran (CAS 16695-32-2); 2-(9-Dodecynyloxy)tetrahydro-2H-pyran (CAS 50816-21-2); 2-dodec-11-ynoxyoxane (CAS 71084-07-6). Accessed April 2026. View Source
